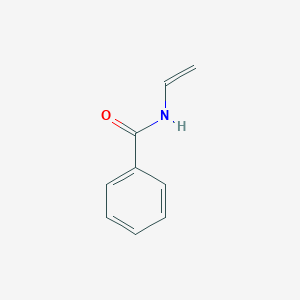
LAHRFHINHFIDLM-UHFFFAOYSA-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LAHRFHINHFIDLM-UHFFFAOYSA-L is a coordination compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals due to their exceptional coordination properties. This compound is particularly notable for its diverse applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: LAHRFHINHFIDLM-UHFFFAOYSA-L can be synthesized through the reaction of nickel(II) salts with ethylenebis(dithiocarbamate) ligands. One common method involves the reaction of nickel(II) chloride with sodium ethylenebis(dithiocarbamate) in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: LAHRFHINHFIDLM-UHFFFAOYSA-L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligands with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel complexes with different ligands .
Scientific Research Applications
LAHRFHINHFIDLM-UHFFFAOYSA-L has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of LAHRFHINHFIDLM-UHFFFAOYSA-L involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
LAHRFHINHFIDLM-UHFFFAOYSA-L can be compared with other dithiocarbamate compounds, such as:
- Zinc(II) ethylenebis(dithiocarbamate)
- Copper(II) ethylenebis(dithiocarbamate)
- Iron(III) ethylenebis(dithiocarbamate)
Uniqueness: this compound is unique due to its specific coordination geometry and the stability of its complexes. The presence of nickel as the central metal ion imparts distinct chemical and biological properties compared to other metal dithiocarbamates .
Properties
CAS No. |
12275-13-7 |
|---|---|
Molecular Formula |
C4H6N2NiS4 |
Molecular Weight |
269.1 g/mol |
IUPAC Name |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI Key |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Isomeric SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Key on ui other cas no. |
12275-13-7 |
Synonyms |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide](/img/structure/B84764.png)










